(R,R)-Chiraphos
Overview
Description
(R,R)-Chiraphos, also known as (R,R)-1,2-bis(diphenylphosphino)cyclohexane, is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. Its unique chiral structure allows it to induce enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of optically active compounds.
Scientific Research Applications
(R,R)-Chiraphos has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of biologically active compounds with high enantioselectivity.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
Target of Action
(R,R)-Chiraphos, also known as (2R,3R)-Butane-2,3-diylbis(diphenylphosphine), is a bidentate chiral chelating phosphine ligand . It is primarily used in many chiral catalysis organometallic applications . The primary targets of this compound are the metal centers in these organometallic complexes.
Mode of Action
As a chelating ligand, this compound binds to the metal centers of organometallic complexes through its phosphine groups . This interaction results in the formation of a chelate ring, which can significantly stabilize the metal complex and influence its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(R,R)-Chiraphos can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,2-diol with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction typically occurs under inert conditions to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Chiraphos undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups in this compound can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Comparison with Similar Compounds
Similar Compounds
(S,S)-Chiraphos: The enantiomer of (R,R)-Chiraphos, used in similar applications but induces the opposite enantioselectivity.
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral diphosphine ligand widely used in asymmetric synthesis.
DIPAMP (1,2-bis((2-methoxyphenyl)phenylphosphino)ethane): A chiral diphosphine ligand with different steric and electronic properties.
Uniqueness of this compound
This compound is unique due to its specific chiral structure, which allows for high enantioselectivity in a variety of reactions. Its ability to form stable complexes with various metal centers makes it a versatile ligand in asymmetric catalysis. Additionally, its relatively simple synthesis and high availability make it a popular choice in both academic and industrial research.
Properties
IUPAC Name |
[(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXAUDSWDBGCMN-DNQXCXABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336752 | |
Record name | (R,R)-Chiraphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74839-84-2 | |
Record name | Chiraphos, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074839842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-Chiraphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R, 3R)-(+)-Bis-(diphenylphosphino)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHIRAPHOS, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T086B9Q1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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